molecular formula C12H16O2 B14092933 1-(5-Isopropyl-2-methoxyphenyl)ethanone CAS No. 830329-27-6

1-(5-Isopropyl-2-methoxyphenyl)ethanone

Cat. No.: B14092933
CAS No.: 830329-27-6
M. Wt: 192.25 g/mol
InChI Key: VSUMISAKJYIJBA-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes an isopropyl group and a methoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-(5-Isopropyl-2-methoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 5-isopropyl-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(5-Isopropyl-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-(5-Isopropyl-2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Isopropyl-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

CAS No.

830329-27-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-8(2)10-5-6-12(14-4)11(7-10)9(3)13/h5-8H,1-4H3

InChI Key

VSUMISAKJYIJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C(=O)C

Origin of Product

United States

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